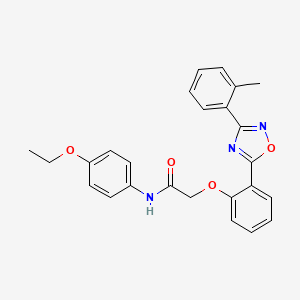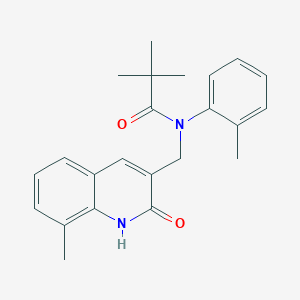
4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a benzamide derivative that has been synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide involves the inhibition of specific enzymes and pathways in cells. This inhibition leads to the induction of apoptosis in cancer cells and the protection of neurons from damage. The antimicrobial properties of this compound are due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide have been extensively studied. In cancer cells, this compound induces apoptosis by activating specific pathways that lead to cell death. In neurons, it has been shown to protect against damage caused by oxidative stress and inflammation. In microorganisms, it disrupts the cell membrane, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide in lab experiments include its potential applications in various research fields and its ability to inhibit specific enzymes and pathways in cells. However, the limitations of using this compound include the complexity of its synthesis and the need for expertise in organic chemistry.
Orientations Futures
There are several future directions for research involving 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide. These include the development of more efficient synthesis methods, the study of its potential applications in other research fields, and the investigation of its mechanism of action in more detail. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis include 4-aminobenzamide, m-tolyl hydrazine, and butyryl chloride. These compounds are reacted in a specific order, and the resulting product is purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide has been studied for its potential applications in various research fields such as cancer research, neuroscience, and microbiology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, it has been studied for its potential use as a neuroprotective agent. In microbiology, it has been shown to have antimicrobial properties.
Propriétés
IUPAC Name |
4-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-4-2-5-15(12-13)20-23-18(27-24-20)7-3-6-17(25)22-16-10-8-14(9-11-16)19(21)26/h2,4-5,8-12H,3,6-7H2,1H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVWWWTWXUWMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)

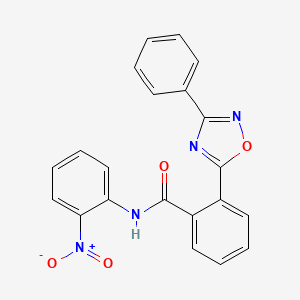
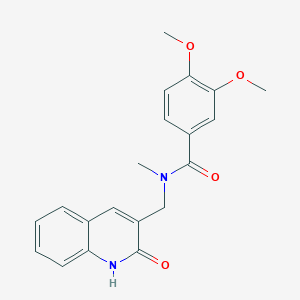

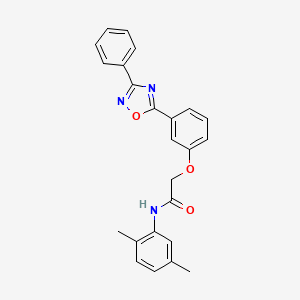
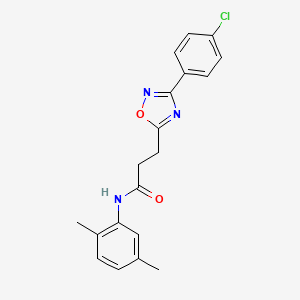
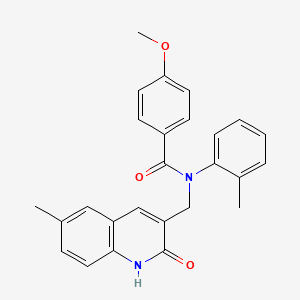
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide](/img/structure/B7695407.png)

